Cas no 623-65-4 (Palmitic anhydride)

Palmitic anhydride 化学的及び物理的性質
名前と識別子
-
- Palmitic anhydride
- Hexadecanoic anhydride
- hexadecanoyl hexadecanoate
- PALMITIC ANHYDRIDE [CARBONYL-14C]
- Palmitic acid anhydride
- Hexadecanoic acid, anhydride
- Hexadecanoic acid, 1,1'-anhydride
- 33JHB8GS96
- QWZBEFCPZJWDKC-UHFFFAOYSA-N
- Palmiticanhydride
- C32H62O3
- Bispalmitic anhydride
- n-hexadecanoic anhydride
- Hexadecanoic anhydride #
- Palmitic anhydride, 97%
- hexadecanoic acid anhydride
- Hexadecanoic acid,1,1'-
- DTXSID601014660
- EINECS 210-805-0
- HY-W093183
- UNII-33JHB8GS96
- 2-(4-METHOXY-PHENYLAMINO)-4-NITRO-BENZOICACID
- FT-0632621
- SCHEMBL149967
- NSC-285112
- LS-15339
- NSC285112
- NSC 285112
- P0008
- 623-65-4
- AKOS016013112
- Q27256276
- MFCD00008992
- CS-0141240
- D82036
- NS00043848
- DTXCID20818407
- STL453734
- DB-054142
-
- MDL: MFCD00008992
- インチ: 1S/C32H62O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)35-32(34)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3
- InChIKey: QWZBEFCPZJWDKC-UHFFFAOYSA-N
- ほほえんだ: O(C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 494.47000
- どういたいしつりょう: 494.47
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 35
- 回転可能化学結合数: 30
- 複雑さ: 406
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 14.6
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 43.4
じっけんとくせい
- 色と性状: 白色結晶粉末。
- 密度みつど: 0.8388
- ゆうかいてん: 61-64 °C (lit.)
- ふってん: 547.77°C (rough estimate)
- フラッシュポイント: 488.6 °C at 760 mmHg
- 屈折率: 1.4364 (estimate)
- PSA: 43.37000
- LogP: 11.01880
- ようかいせい: まだ確定していません。
Palmitic anhydride セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H314
- 警告文: P280-P305+P351+P338-P310
- 危険物輸送番号:UN 3261 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 34
- セキュリティの説明: S26-S36/37/39-S45-S25
- 福カードFコード:10-21
-
危険物標識:
- 危険レベル:8
- 包装グループ:III
- セキュリティ用語:S25;S36/37/39;S45
- リスク用語:R34
- ちょぞうじょうけん:2-8°C
Palmitic anhydride 税関データ
- 税関コード:2915900090
- 税関データ:
中国税関コード:
2915900090概要:
2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%
Palmitic anhydride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD146673-100g |
Palmitic anhydride |
623-65-4 | 96% | 100g |
¥935.0 | 2024-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1211880-10g |
Palmitic anhydride |
623-65-4 | 97% | 10g |
¥102.00 | 2024-05-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1211880-25g |
Palmitic anhydride |
623-65-4 | 97% | 25g |
¥235.00 | 2024-05-06 | |
eNovation Chemicals LLC | D605091-250g |
Palmitic anhydride |
623-65-4 | 97% | 250g |
$360 | 2024-06-05 | |
Ambeed | A392769-5g |
Palmitic anhydride |
623-65-4 | 96% | 5g |
$15.0 | 2025-02-24 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD146673-25g |
Palmitic anhydride |
623-65-4 | 96% | 25g |
¥235.0 | 2024-04-18 | |
Ambeed | A392769-25g |
Palmitic anhydride |
623-65-4 | 96% | 25g |
$35.0 | 2025-02-24 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0008-500G |
Palmitic Anhydride |
623-65-4 | >96.0%(GC)(T) | 500g |
¥1990.00 | 2024-04-16 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P858217-25g |
Palmitic Anhydride |
623-65-4 | 95% | 25g |
612.00 | 2021-05-17 | |
abcr | AB140015-25 g |
Palmitic anhydride, 95%; . |
623-65-4 | 95% | 25 g |
€86.20 | 2023-07-20 |
Palmitic anhydride 関連文献
-
Stephan D. Stamatov,Jacek Stawinski Org. Biomol. Chem. 2007 5 3787
-
E. Papa,J. P. Doucet,A. Doucet-Panaye RSC Adv. 2016 6 68806
-
Krishant M. Deo,Jennette Sakoff,Jayne Gilbert,Yingjie Zhang,Janice R. Aldrich Wright Dalton Trans. 2019 48 17228
-
Benjamin W. J. Harper,Emanuele Petruzzella,Roman Sirota,Fernanda Fabiola Faccioli,Janice R. Aldrich-Wright,Valentina Gandin,Dan Gibson Dalton Trans. 2017 46 7005
-
Vladimír K?en,Kate?ina Valentová Nat. Prod. Rep. 2022 39 1264
-
6. CXC.—Some fatty acid derivativesGeorge Stafford Whitby J. Chem. Soc. 1926 129 1458
-
Helen Kong,Siew-Chin Cheu,Nurul Sakinah Othman,Shiow-Tien Song,Norasikin Saman,Khariraihanna Johari,Hanapi Mat RSC Adv. 2016 6 24738
-
Stephan D. Stamatov,Jacek Stawinski Org. Biomol. Chem. 2010 8 463
-
Josef Chmela?,Adéla Kotzianová,Martina Hermannová,Romana ?uláková,Daniela ?mejkalová,Jaromír Kulhánek,Vladimír Velebny Anal. Methods 2017 9 232
-
Carine Yvon,Andrew Macdonell,Saskia Buchwald,Andrew J. Surman,Noémie Follet,Jennifer Alex,De-Liang Long,Leroy Cronin Chem. Sci. 2013 4 3810
Palmitic anhydrideに関する追加情報
Palmitic anhydride (CAS No. 623-65-4): Applications and Recent Research Developments
Palmitic anhydride, chemically known as hexadecanoic anhydride, is a significant compound in the field of organic chemistry and pharmaceutical research. With a CAS number of 623-65-4, this compound has garnered considerable attention due to its versatile applications in synthetic chemistry, drug formulation, and material science. The unique structural properties of palmitic anhydride make it a valuable intermediate in the synthesis of various bioactive molecules, including prostaglandins and other lipid-based pharmaceuticals.
The compound is derived from palmitic acid, a saturated fatty acid that is widely found in natural oils and fats. The conversion of palmitic acid to its anhydride form enhances its reactivity, making it particularly useful in peptide coupling reactions and the synthesis of complex lipid derivatives. In recent years, the demand for palmitic anhydride has increased significantly, driven by advancements in drug delivery systems and the development of novel biomaterials.
One of the most notable applications of palmitic anhydride is in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of prostaglandin analogs. Prostaglandins are a group of bioactive lipids that play crucial roles in various physiological processes, including inflammation, pain signaling, and reproductive functions. The ability of palmitic anhydride to facilitate the formation of ester linkages has made it indispensable in the production of these therapeutic agents.
In addition to its pharmaceutical uses, palmitic anhydride has found applications in the field of materials science. Researchers have explored its potential in the development of biodegradable polymers and coatings that exhibit enhanced stability and biocompatibility. These materials are particularly relevant in medical device manufacturing, where long-term implantability and degradation profiles are critical considerations.
Recent studies have also highlighted the role of palmitic anhydride in nanotechnology. Its ability to form stable complexes with hydrophobic drugs has been leveraged to develop novel drug delivery systems based on lipid nanoparticles. These systems offer improved solubility and targeted delivery of therapeutic agents, thereby enhancing treatment efficacy and reducing side effects.
The synthesis of palmitic anhydride typically involves the reaction of palmitic acid with acetic anhydride or other activating agents under controlled conditions. This process yields a high-purity product that is suitable for further chemical modifications. Advances in synthetic methodologies have enabled the production of palmitic anhydride with greater efficiency and scalability, meeting the growing demands of industrial applications.
From a research perspective, ongoing studies are focused on expanding the utility of palmitic anhydride beyond traditional applications. For instance, researchers are investigating its potential as a precursor for synthesizing novel antimicrobial agents and anti-inflammatory compounds. The compound's structural flexibility allows for diverse functionalization strategies, opening up new avenues for drug discovery.
The impact of palmitic anhydride on modern chemistry cannot be overstated. Its role as a versatile intermediate has paved the way for numerous innovations in pharmaceuticals, materials science, and nanotechnology. As research continues to uncover new applications for this compound, its significance is expected to grow further, reinforcing its position as a cornerstone molecule in chemical research.
623-65-4 (Palmitic anhydride) 関連製品
- 110-40-7(Diethyl decanedioate)
- 110-38-3(Ethyl decanoate)
- 106-32-1(Ethyl n-Caprylate)
- 106-33-2(Ethyl Laurate(Ethyl Dodecanoate))
- 106-30-9(Ethyl Heptanoate(Heptanoic Acid Ethyl Ester))
- 106-02-5(ω-Pentadecalactone)
- 108-55-4(oxane-2,6-dione)
- 123-25-1(Diethyl succinate)
- 108-30-5(Succinic anhydride)
- 123-29-5(Ethyl nonanoate)
